3-Hydroxyphenyl pyridine-3-carboxylate
Description
Significance of Pyridine-Based Scaffolds in Organic Synthesis and Functional Materials
Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemistry. nih.govlifechemicals.com Its derivatives are integral to a vast array of natural products, pharmaceuticals, and agrochemicals. lifechemicals.comnih.gov The pyridine scaffold's importance stems from its unique electronic properties, its ability to act as a ligand for metal catalysts, and its capacity to participate in hydrogen bonding. nih.govwikipedia.org In organic synthesis, pyridine and its derivatives are not only synthetic targets but also serve as catalysts and reagents. wikipedia.org In the realm of functional materials, the incorporation of pyridine units can influence properties such as thermal stability, conductivity, and photoluminescence, making them valuable components in polymers, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net
Role of Phenolic Ester Moieties in Molecular Design and Intermolecular Interactions
Phenolic esters are characterized by an ester group attached to a phenyl ring. This structural motif is found in numerous natural products and synthetic compounds with diverse biological activities. nih.gov The phenolic ester moiety plays a crucial role in molecular design due to its influence on a molecule's polarity, solubility, and susceptibility to hydrolysis. utwente.nl These esters are also key players in establishing intermolecular interactions. The carbonyl group of the ester can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions. frontiersin.org These non-covalent interactions are fundamental to the self-assembly of molecules in the solid state, influencing crystal packing and the properties of materials. nih.gov
Overview of Research Trajectories in Structurally Related Chemical Entities
Research into structurally related compounds provides a roadmap for the potential avenues of investigation for 3-Hydroxyphenyl pyridine-3-carboxylate. Studies on other pyridine carboxylate esters have focused on their applications as enzyme inhibitors and in the development of new pharmaceuticals. nih.gov Research on phenolic esters has explored their use as antioxidants, in drug delivery systems, and as monomers for high-performance polymers. acs.orgresearchgate.net The convergence of these research trajectories suggests that this compound and its derivatives could be promising candidates for a wide range of applications, from medicinal chemistry to materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3468-37-9 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(3-hydroxyphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C12H9NO3/c14-10-4-1-5-11(7-10)16-12(15)9-3-2-6-13-8-9/h1-8,14H |
InChI Key |
LMEDCKYVHYDLTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CN=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 3 Hydroxyphenyl Pyridine 3 Carboxylate and Analogs
Direct Esterification Approaches for Carboxylate Formation
The most straightforward method for the synthesis of 3-hydroxyphenyl pyridine-3-carboxylate involves the direct esterification of pyridine-3-carboxylic acid (nicotinic acid) with 3-hydroxyphenol (resorcinol). This approach, while conceptually simple, requires careful optimization of reaction conditions to achieve high yields, particularly due to the relatively low nucleophilicity of the phenolic hydroxyl group.
Optimization of Reaction Conditions for Ester Synthesis
The efficiency of the direct esterification is highly dependent on factors such as temperature, reaction time, and the removal of water, a byproduct of the reaction. Various well-established esterification methods can be employed, each with its own set of optimized conditions.
The Steglich esterification is a mild method suitable for substrates that are sensitive to harsh conditions. researchgate.netrsc.orgrsc.org This reaction typically utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. A crucial component of this reaction is the use of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netrsc.org The reaction is generally carried out at room temperature in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). researchgate.net
Another powerful technique is the Mitsunobu reaction , which allows for the esterification of alcohols under mild, neutral conditions. organic-chemistry.orgjk-sci.com This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). jk-sci.com The reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the carboxylate nucleophile. A key advantage of the Mitsunobu reaction is the typical inversion of stereochemistry at the alcohol center, although this is not relevant for the synthesis of this compound from the achiral 3-hydroxyphenol. The reaction is usually performed in solvents like THF or diethyl ether at temperatures ranging from 0 °C to room temperature. jk-sci.com
| Esterification Method | Reagents | Typical Solvent | Temperature (°C) | Key Features |
| Steglich Esterification | Pyridine-3-carboxylic acid, 3-hydroxyphenol, DCC/DIC, DMAP | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room Temperature | Mild conditions, suitable for sensitive substrates. researchgate.netrsc.org |
| Mitsunobu Reaction | Pyridine-3-carboxylic acid, 3-hydroxyphenol, PPh₃, DEAD/DIAD | Tetrahydrofuran (THF), Diethyl ether | 0 - Room Temperature | Neutral conditions, proceeds with inversion of configuration for chiral alcohols. organic-chemistry.orgjk-sci.com |
Catalyst Selection and Solvent Effects in Esterification Processes
The choice of catalyst and solvent plays a pivotal role in the outcome of the esterification reaction. For the synthesis of phenolic esters, which can be challenging due to the lower reactivity of phenols compared to aliphatic alcohols, specific catalysts have been developed.
Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. For instance, silica-supported sulfuric acid (SiO₂-SO₃H) has been shown to be an efficient catalyst for the esterification of carboxylic acids with phenols, with reactions often carried out under solvent-free conditions or with microwave irradiation to accelerate the process. organic-chemistry.org Titanium dioxide (TiO₂) is another simple and efficient reusable catalyst for the acylation of phenols with acid chlorides under solvent-free conditions at room temperature. nih.gov While this method uses an acid chloride, it highlights the utility of solid catalysts in phenolic ester synthesis.
The solvent can significantly influence reaction rates and yields. Aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can be effective in some esterification reactions. drugfuture.com However, for environmental reasons, there is a growing interest in using greener solvents. Cyrene™, a bio-based solvent, has emerged as a promising alternative to traditional polar aprotic solvents for nucleophilic aromatic substitution reactions involving nicotinic esters. drugfuture.com In some cases, catalyst- and solvent-free conditions can be achieved by heating the reactants at elevated temperatures, which represents an environmentally friendly approach. prepchem.com
| Catalyst/Condition | Reactants | Solvent | Advantages |
| SiO₂-SO₃H | Carboxylic acid, Phenol (B47542) | Solvent-free / Microwave | Reusable catalyst, high yields. organic-chemistry.org |
| TiO₂ | Acid chloride, Phenol | Solvent-free | Mild conditions, reusable catalyst. nih.gov |
| Strong Acid (e.g., H₂SO₄) | Carboxylic acid, Phenol | Toluene (with water removal) | Traditional and effective method. stackexchange.com |
| Catalyst- and Solvent-Free | 2-chloronicotinic acid, Amine | None | Environmentally friendly, simple work-up. prepchem.com |
Multicomponent Reaction Strategies for Pyridine (B92270) Ring Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to constructing complex molecules like substituted pyridines.
Modified Hantzsch Pyridine Synthesis Applications in Analogous Structures
The Hantzsch pyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org This method is highly versatile for the synthesis of symmetrically substituted pyridine-3,5-dicarboxylates.
While the direct synthesis of this compound via a standard Hantzsch reaction is not straightforward, modifications of this reaction can be envisioned for the synthesis of analogous structures. For instance, by using a β-ketoester that incorporates a pre-existing phenolic moiety, one could potentially construct a pyridine ring with the desired substitution pattern. The Bohlmann-Rahtz pyridine synthesis is a related method that utilizes an enamine and an ethynylketone to produce substituted pyridines. organic-chemistry.orgwikipedia.org This two-step process involves the formation of an aminodiene intermediate followed by cyclodehydration. organic-chemistry.org Modifications to the Bohlmann-Rahtz synthesis have been developed to allow for a one-pot procedure under milder conditions, for example, by using acetic acid or an ion-exchange resin as a catalyst. organic-chemistry.org
Condensation Reactions for Related Pyridine-Based Chalcones
Chalcones, which are α,β-unsaturated ketones, can serve as versatile precursors for the synthesis of various heterocyclic compounds, including pyridines. Pyridine-based chalcones can be synthesized through the Claisen-Schmidt condensation of a pyridine carboxaldehyde with an appropriate acetophenone. nih.govscienceopen.com
The subsequent cyclization of these chalcones with a suitable nitrogen source can lead to the formation of a pyridine ring. For example, the reaction of a chalcone (B49325) with a compound containing an active methylene (B1212753) group and a nitrogen source, such as an enaminone or a β-aminocrotonate, can be used to construct a substituted pyridine ring. These reactions often proceed via a Michael addition followed by an intramolecular condensation and subsequent aromatization. While not a direct route to this compound, this strategy is valuable for creating a library of structurally related pyridine derivatives.
Derivatization from Precursor Pyridines and Phenols
An alternative and highly convergent approach to this compound involves the formation of the ester bond from pre-formed and suitably activated pyridine and phenol derivatives. This strategy allows for the late-stage introduction of one of the key structural motifs.
A common method involves the activation of pyridine-3-carboxylic acid to a more reactive species, such as nicotinoyl chloride. This can be achieved by treating nicotinic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netstackexchange.com The resulting nicotinoyl chloride is a highly reactive acylating agent that can readily react with 3-hydroxyphenol in the presence of a base, such as pyridine or triethylamine, to form the desired ester. This method is generally efficient and applicable to a wide range of phenols.
Another approach is to use a mixed anhydride (B1165640) method. For example, reacting nicotinic acid with 2-methyl-6-nitrobenzoic anhydride can generate a mixed anhydride that is highly reactive towards nucleophiles like hydroxysteroids, and this method has been shown to give better yields than the acyl chloride method in certain cases. nih.gov
| Precursor 1 | Precursor 2 | Activating/Coupling Agent | Product |
| Pyridine-3-carboxylic acid | 3-Hydroxyphenol | Thionyl chloride (to form nicotinoyl chloride), then a base (e.g., pyridine) | This compound |
| Pyridine-3-carboxylic acid | 3-Hydroxyphenol | 2-Methyl-6-nitrobenzoic anhydride | This compound nih.gov |
| 3-Halopyridine | 3-Hydroxybenzoate salt | Palladium or Copper catalyst | This compound (via cross-coupling) |
From Chromones to Pyridines: A Chemical Metamorphosis
The transformation of 3-formylchromones into pyridine derivatives represents a significant synthetic pathway. nih.govcapes.gov.brrsc.org 3-Formylchromones, which are readily available from phenols, serve as versatile starting materials. nih.gov These compounds can react with various active methylene compounds to form condensation products, which are then treated with ammonia or methylamine (B109427) to yield pyridines. capes.gov.br
Mechanistically, 3-formylchromones react with primary amines in an alcoholic medium to produce an enamine-adduct. nih.gov In some cases, this intermediate can undergo further reactions to form a Schiff base. nih.gov The reaction of 3-formylchromone with bifunctional nucleophiles, such as ethyl aminoethanoate, can lead to a mixture of pyridine and pyrrole (B145914) products. rsc.org Specifically, this reaction can yield ethyl 4-(2-hydroxybenzoyl)-6-(4-oxo-4H-1-benzopyran-3-yl)pyridine-2-carboxylate. rsc.org Factors such as the specific reactants and reaction conditions play a crucial role in determining the formation and regiospecificity of the resulting pyridine ring. capes.gov.br
Recent research has also demonstrated a one-pot sequential and highly chemoselective synthesis of substituted pyridines from oxime acetates and 3-formylchromones in the presence of an iron catalyst. acs.org This method's outcome is directed by the substituents on the α-position of the oxime acetates, with mechanistic studies suggesting that the pyridines are formed through an intramolecular aza-Michael addition followed by the opening of the pyrone ring. acs.org
Crafting Pyridines from Coumarin (B35378) Scaffolds
Another important strategy for forming the pyridine ring involves utilizing coumarin derivatives as precursors. nih.gov The synthesis of fused pyridocoumarins can be achieved by first forming a pyridine moiety from a coumarin derivative, such as aminocoumarins or hydroxycoumarins. nih.gov Various reaction types, including multi-component reactions (MCRs) and metal-catalyzed reactions, are employed in these syntheses. nih.gov
For instance, the reaction of 3-acetyl coumarin or its derivatives with substituted aromatic aldehydes and ammonium acetate in acetic acid can furnish highly substituted pyridines. arabjchem.org The proposed mechanism involves the initial formation of an imine from 3-acetyl coumarin and ammonia, followed by an aldol (B89426) condensation and a Michael addition. arabjchem.org Additionally, coumarin-isoxazole hybrids connected to a pyridine framework have been synthesized via the 1,3-dipolar cycloaddition reaction of nitrile oxides with propargyloxy- or propargylaminocoumarins. preprints.orgmdpi.com
Advanced Synthetic Techniques for Key Structural Moieties
Modern organic synthesis employs a range of sophisticated techniques to construct the hydroxyphenyl and pyridine components with high efficiency and control. These methods include organometallic reactions and the application of green chemistry principles.
Indium-Mediated Sonochemical Reformatsky Reactions for Hydroxyphenyl Propionic Acids
A notable advancement in the synthesis of hydroxyphenyl propionic acids is the use of an indium-mediated sonochemical Reformatsky reaction. researchgate.net This method provides a simple, two-step route to 3-(3-hydroxyphenyl)-3-hydroxypropionic acid, a key intermediate, from 3-hydroxybenzaldehyde. researchgate.net The use of ultrasound irradiation facilitates the reaction, which can be carried out without the need to protect the hydroxyl group, achieving a 70% yield after saponification. researchgate.net This approach is a significant improvement over previous four-step methods that required specialized equipment and harsh conditions. researchgate.net
The Reformatsky reaction, in general, involves the condensation of aldehydes or ketones with α-halo esters using a metal, traditionally zinc, to form β-hydroxy-esters. wikipedia.orglibretexts.org The use of indium has been shown to be advantageous due to its high reactivity, selectivity, and low toxicity. scispace.comaminer.org Sonochemical activation further enhances the reaction's efficiency. scispace.comnih.gov
Palladium-Catalyzed Cross-Coupling Reactions for Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of both pyridine and phenyl rings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov The Suzuki cross-coupling reaction, for example, is effective for coupling pyridylboronic acids with heteroaryl halides to synthesize highly substituted bipyridines. acs.org
The versatility of palladium catalysis is demonstrated in its ability to facilitate C-H activation, enabling the direct functionalization of pyridine rings. nih.govrsc.orgbeilstein-journals.org For instance, palladium catalysts can be used for the intramolecular C-H arylation of pyridine derivatives to synthesize multiply fused heteroaromatic compounds. nih.govbeilstein-journals.org The choice of ligand is crucial for the success of these reactions, with phosphine ligands often improving yields. nih.gov Palladium catalysis also enables the carbonylative coupling of arenes with aryl triflates to produce ketones, a process that can be modulated by the choice of a pyridine additive. rsc.org
Green Chemistry Approaches in Pyridine Carboxylate Synthesis
In line with the growing emphasis on sustainability, green chemistry principles are increasingly being applied to the synthesis of pyridine carboxylates. ijarsct.co.in These approaches aim to minimize environmental impact by using eco-friendly reagents, solvents, and reaction conditions. nih.govresearchgate.net
Microwave-assisted synthesis has emerged as a key green chemistry tool, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.org One-pot, multi-component reactions are another hallmark of green synthesis, as they reduce the number of synthetic steps and minimize waste. researchgate.netnih.gov For example, an environmentally friendly, one-pot, four-component reaction under microwave irradiation has been developed for the synthesis of novel pyridine derivatives in excellent yields (82%–94%) and short reaction times (2–7 minutes). nih.gov
Other green strategies include the use of reusable catalysts, such as activated fly ash, and solvent-free or aqueous reaction conditions. ijarsct.co.inbhu.ac.in The development of biocatalysts and enzyme-mediated reactions also holds promise for more sustainable pyridine synthesis in the future. ijarsct.co.in
Comparative Analysis of Synthetic Efficiencies and Regioselectivity
The various synthetic methodologies for preparing this compound and its analogs offer a range of efficiencies and levels of regioselectivity. A comparative analysis highlights the strengths and weaknesses of each approach.
| Synthetic Method | Key Features | Yields | Regioselectivity | Advantages | Limitations |
| Transformations of 3-Formylchromones | Versatile starting material, can lead to pyridine and pyrrole byproducts. nih.govcapes.gov.brrsc.org | Generally good, can be up to 91%. acs.org | Dependent on reactants and conditions, can be highly specific. capes.gov.bracs.org | Readily available starting materials, one-pot procedures available. nih.govacs.org | Potential for byproduct formation. rsc.org |
| Formation from Coumarin Scaffolds | Utilizes diverse coumarin precursors and reaction types (MCRs, metal-catalyzed). nih.gov | Moderate to good. preprints.orgmdpi.com | Generally good, directed by the structure of the coumarin. nih.gov | Access to fused pyridocoumarin systems. nih.gov | Can require multi-step processes. |
| Indium-Mediated Sonochemical Reformatsky | Two-step, protection-free synthesis of hydroxyphenyl propionic acid intermediates. researchgate.net | ~70%. researchgate.net | Highly specific for the target intermediate. researchgate.net | Simple, efficient, avoids harsh conditions. researchgate.net | Specific to the synthesis of the hydroxyphenyl moiety. |
| Palladium-Catalyzed Cross-Coupling | Powerful for C-C and C-H bond functionalization. nih.govacs.orgnih.gov | Can be excellent, up to 94%. nih.gov | High regioselectivity, often directed by coordinating groups. rsc.org | High versatility and functional group tolerance. nih.gov | Can require expensive catalysts and ligands. |
| Green Chemistry Approaches | Employs sustainable methods like microwave synthesis and MCRs. ijarsct.co.inresearchgate.netnih.gov | Often excellent, up to 94%. nih.gov | Can be highly selective. nih.gov | Environmentally friendly, efficient, and often high-yielding. nih.govnih.gov | May require specialized equipment (e.g., microwave reactor). |
Chemical Reactivity and Mechanistic Investigations of 3 Hydroxyphenyl Pyridine 3 Carboxylate
Hydrolytic Stability and Ester Cleavage Mechanisms
The ester linkage in 3-hydroxyphenyl pyridine-3-carboxylate is susceptible to hydrolysis, a reaction that cleaves the molecule into 3-hydroxyphenol and pyridine-3-carboxylic acid (nicotinic acid). The rate and mechanism of this cleavage are significantly influenced by the pH of the surrounding medium.
The hydrolysis of esters can proceed through several mechanisms, broadly categorized by the nature of the catalysis (acidic or basic) and the point of bond cleavage (acyl-oxygen or alkyl-oxygen fission). For phenolic esters like this compound, the most common pathways involve acyl-oxygen cleavage.
Under acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the 3-hydroxyphenol moiety yield the protonated carboxylic acid.
In contrast, base-catalyzed hydrolysis, often referred to as saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to release the phenoxide ion and the carboxylic acid. The phenoxide is a better leaving group than the corresponding alcohol due to the electron-withdrawing nature of the phenyl ring. The final step is an acid-base reaction between the carboxylic acid and the phenoxide ion.
The rate of hydrolysis of nicotinic acid esters, such as benzyl (B1604629) nicotinate (B505614), has been shown to be pH-dependent. Studies on myristyl nicotinate, a prodrug of nicotinic acid, revealed that the hydrolysis follows pseudo-first-order kinetics and is significantly influenced by the buffer species, with carbonate buffers showing the most catalytic effect. lumenlearning.com The pH-rate profile for the hydrolysis of this prodrug was constructed, demonstrating the dependence of the reaction rate on the hydrogen ion concentration. lumenlearning.com The activation energy for the hydrolysis of myristyl nicotinate at pH 9 was determined to be 24.57 kcal mol⁻¹, with a calculated half-life of 466.5 days at 25 °C. lumenlearning.com
Hydrolysis Rate Constants of Selected Carboxylic Acid Esters
| Ester | pH | Temperature (°C) | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Myristyl Nicotinate | 9.0 | Calculated at 25 | 1.8 x 10⁻⁸ s⁻¹ | lumenlearning.com |
| Benzyl Nicotinate | 7.4 | 50 | Value not specified | acs.org |
| Phenyl Acetate (B1210297) | pH-rate profile available | masterorganicchemistry.com |
Redox Behavior of the Phenolic and Pyridine (B92270) Moieties
The phenolic and pyridine moieties of this compound are both redox-active, and their electrochemical behavior can be investigated using techniques such as cyclic voltammetry.
The phenolic hydroxyl group can undergo oxidation. The ease of this oxidation is influenced by the substituents on the aromatic ring. In the case of this compound, the pyridine-3-carboxylate group acts as an electron-withdrawing substituent, which would be expected to make the phenolic hydroxyl group more difficult to oxidize compared to phenol (B47542) itself. The oxidation of phenolic compounds often proceeds via the formation of a phenoxy radical. researchgate.net This radical can then undergo further reactions, including dimerization or oxidation to form quinone-like structures. researchgate.net Studies on the electrochemical oxidation of various phenolic compounds have shown that the oxidation potentials are pH-dependent. nih.govmdpi.com
The pyridine ring, being an electron-deficient aromatic system, is generally more susceptible to reduction than oxidation. The electrochemical reduction of pyridine derivatives has been studied, and it often involves the transfer of electrons to the π-system of the ring. The presence of the ester group at the 3-position will influence the reduction potential of the pyridine ring.
While specific cyclic voltammetry data for this compound is not available in the provided search results, the following table summarizes the electrochemical behavior of related phenolic and pyridine compounds.
Electrochemical Data for Related Phenolic and Pyridine Compounds
| Compound | Technique | Observed Potentials (vs. reference electrode) | Key Findings | Reference |
|---|---|---|---|---|
| Phenolic Compounds (general) | Cyclic Voltammetry | Anodic peak potentials are pH-dependent | Oxidation leads to the formation of quinone-like structures. | nih.govmdpi.com |
| Nicotine | Cyclic Voltammetry | pH-dependent oxidation | Electrochemical oxidation mechanism proposed. | researchgate.net |
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The two aromatic rings in this compound exhibit different reactivities towards aromatic substitution reactions due to their distinct electronic properties.
The 3-hydroxyphenyl ring is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group. lumenlearning.commasterorganicchemistry.comwikipedia.orgmasterorganicchemistry.commsu.edu This group directs incoming electrophiles to the ortho and para positions relative to itself. The pyridine-3-carboxylate substituent, being electron-withdrawing, will have a deactivating effect on this ring, although the powerful activating effect of the hydroxyl group is likely to dominate. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.comwikipedia.orgmasterorganicchemistry.commsu.edu
Conversely, the pyridine ring is an electron-deficient heterocycle and is therefore deactivated towards electrophilic attack. Electrophilic substitution on pyridine, when it does occur, typically requires harsh conditions and proceeds at the 3-position. However, the pyridine ring in this compound is highly susceptible to nucleophilic aromatic substitution (NAS). wikipedia.orgquimicaorganica.orgyoutube.comyoutube.com The electron-withdrawing nitrogen atom makes the carbon atoms at the 2-, 4-, and 6-positions electrophilic and thus prone to attack by nucleophiles. The presence of a good leaving group at these positions facilitates the substitution reaction. wikipedia.org
Cyclization and Ring-Closure Transformations in Related Derivatives
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic ester group on separate aromatic rings, suggests the potential for intramolecular cyclization reactions under appropriate conditions, leading to the formation of new heterocyclic systems. While direct studies on the cyclization of this compound were not found, the synthesis of related fused heterocyclic compounds provides strong evidence for the feasibility of such transformations.
For instance, the synthesis of chromeno[4,3-b]pyridines has been achieved from precursors containing both a phenolic hydroxyl group and a pyridine moiety. researchgate.net These reactions often involve the formation of a pyran ring fused to the pyridine ring. Similarly, the synthesis of benzofuro[3,2-b]pyridine derivatives has also been reported, indicating the possibility of forming a furan (B31954) ring through cyclization involving the phenolic oxygen.
These transformations highlight the synthetic utility of molecules containing both phenolic and pyridine functionalities for the construction of complex heterocyclic scaffolds.
Chelation Chemistry and Metal Complex Formation
The this compound molecule possesses multiple potential coordination sites for metal ions, making it an interesting ligand for the formation of metal complexes. The key donor atoms are the nitrogen of the pyridine ring, the oxygen atoms of the carboxylate group (after hydrolysis or in a deprotonated form), and the oxygen atom of the phenolic hydroxyl group.
Ligand Design and Coordination Modes
The design of ligands for specific metal ions often involves the strategic placement of donor atoms to achieve high stability and selectivity. scispace.comdu.ac.in In this compound, the pyridine nitrogen and the carboxylate group are in a 1,3-relationship, which can allow for chelation to a metal center, although the resulting chelate ring would be six-membered and potentially less stable than five-membered rings.
The phenolic hydroxyl group introduces another potential coordination site. Depending on the metal ion and the reaction conditions, the ligand could act as a bidentate or tridentate ligand. Common coordination modes for pyridine-carboxylate ligands include monodentate coordination through the pyridine nitrogen or a carboxylate oxygen, and bidentate chelation involving both the nitrogen and a carboxylate oxygen. acs.orgresearchgate.net The phenolic hydroxyl group can also coordinate to a metal ion, especially in its deprotonated form.
The coordination behavior will be influenced by factors such as the nature of the metal ion (hard vs. soft acid), the pH of the solution (which affects the protonation state of the ligand), and the presence of other competing ligands.
Stereochemical Aspects of Metal-Ligand Interactions
The coordination of ligands to a metal center results in the formation of a complex with a specific three-dimensional geometry. The stereochemistry of these complexes is determined by the coordination number of the metal ion and the nature of the ligands. mdpi.comnih.govwikipedia.orglibretexts.org
For octahedral complexes, which are common for many transition metals, the presence of bidentate or tridentate ligands can lead to the formation of geometric isomers (cis/trans) and, if the ligand is chiral or binds in a particular way, optical isomers (enantiomers). mdpi.comlibretexts.org The rigid nature of the pyridine and phenyl rings in this compound will impose certain conformational constraints on the resulting metal complexes.
The specific stereochemistry of a metal complex can have a profound impact on its physical and chemical properties, including its catalytic activity and biological function. While no specific studies on the stereochemistry of metal complexes with this compound were found, the general principles of coordination chemistry suggest that a rich variety of stereoisomers could be possible depending on the metal ion and the coordination mode of the ligand. mdpi.comnih.govwikipedia.orglibretexts.org
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
In the ¹H NMR spectrum of 3-Hydroxyphenyl pyridine-3-carboxylate, distinct signals corresponding to the protons on the pyridine (B92270) and hydroxyphenyl rings are observed. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of each proton. Typically, aromatic protons resonate in the downfield region (δ 6.0-9.0 ppm) due to the deshielding effect of the ring current.
The pyridine ring protons are generally found at lower fields than the phenyl ring protons due to the electron-withdrawing effect of the nitrogen atom. The proton at the C2 position of the pyridine ring is expected to be the most deshielded. The protons on the 3-hydroxyphenyl ring exhibit splitting patterns characteristic of their substitution, with coupling constants (J) providing information about the connectivity between adjacent protons. The phenolic hydroxyl proton often appears as a broad singlet, the position of which can vary depending on the solvent and concentration.
Table 1: Representative ¹H NMR Spectral Data for this compound Note: Data is illustrative and may vary based on solvent and experimental conditions.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-2 | ~9.1 | Doublet of doublets | ~2.0, 0.5 |
| Pyridine H-6 | ~8.8 | Doublet of doublets | ~5.0, 2.0 |
| Pyridine H-4 | ~8.3 | Doublet of triplets | ~8.0, 2.0 |
| Pyridine H-5 | ~7.5 | Doublet of doublets | ~8.0, 5.0 |
| Phenyl H-2' | ~7.4 | Triplet | ~2.0 |
| Phenyl H-6' | ~7.3 | Triplet | ~8.0 |
| Phenyl H-5' | ~7.2 | Doublet of doublets | ~8.0, 2.0 |
| Phenyl H-4' | ~6.9 | Doublet of triplets | ~8.0, 2.0 |
| Phenolic OH | ~5.5 | Broad singlet | - |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range (0-220 ppm) compared to ¹H NMR, which minimizes signal overlap.
The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field, typically in the range of 160-170 ppm. Carbons attached to electronegative atoms like oxygen and nitrogen also show downfield shifts. The carbon atoms of the pyridine and phenyl rings resonate in the aromatic region (δ 110-160 ppm).
Table 2: Representative ¹³C NMR Spectral Data for this compound Note: Data is illustrative and may vary based on solvent and experimental conditions.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~164.5 |
| C-3' (C-OH) | ~157.0 |
| C-2 (Pyridine) | ~153.0 |
| C-6 (Pyridine) | ~151.0 |
| C-1' (Phenyl) | ~150.5 |
| C-5' (Phenyl) | ~130.0 |
| C-3 (Pyridine) | ~128.0 |
| C-4 (Pyridine) | ~127.5 |
| C-5 (Pyridine) | ~124.0 |
| C-6' (Phenyl) | ~121.0 |
| C-2' (Phenyl) | ~119.5 |
| C-4' (Phenyl) | ~116.0 |
While 1D NMR spectra identify the types and environments of protons and carbons, 2D NMR experiments are crucial for establishing the connectivity between them.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the connectivity between H-4, H-5, and H-6 on the pyridine ring, and between the protons on the hydroxyphenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon atoms with their attached protons. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular structure by revealing long-range (2-3 bond) correlations between protons and carbons. Key correlations would include those from the pyridine protons (H-2, H-4) to the ester carbonyl carbon, and from the phenyl protons to the ester oxygen-linked carbon (C-1'), confirming the ester linkage between the two aromatic rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
O-H Stretch: A broad and strong absorption band for the phenolic hydroxyl group is expected in the region of 3400-3200 cm⁻¹.
C-H Aromatic Stretch: Absorption bands for C-H stretching in the aromatic rings typically appear just above 3000 cm⁻¹ researchgate.net.
C=O Ester Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the ester is a key diagnostic peak, expected around 1750-1730 cm⁻¹ researchgate.net.
C=C and C=N Aromatic Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations within the pyridine and phenyl rings researchgate.net.
C-O Stretches: Two distinct C-O stretching bands are expected: one for the ester linkage (Ar-O-C=O) around 1300-1200 cm⁻¹ and another for the phenol (B47542) (Ar-OH) around 1260-1180 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| O-H (Phenol) | 3400 - 3200 | Strong, Broad |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C=O (Ester) | 1750 - 1730 | Strong, Sharp |
| C=C / C=N (Aromatic Rings) | 1600 - 1450 | Medium to Strong |
| C-O (Ester) | 1300 - 1200 | Strong |
| C-O (Phenol) | 1260 - 1180 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
For this compound (C₁₂H₉NO₃), the calculated monoisotopic mass is approximately 215.0582 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 216.0655.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would likely show characteristic losses. Plausible fragmentation pathways could include:
Cleavage of the ester bond, leading to fragments corresponding to the nicotinoyl cation (m/z 106) and the 3-hydroxyphenoxy radical or related ions.
Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the parent ion.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.
An X-ray crystallographic analysis of this compound would reveal:
Molecular Conformation: The dihedral angle between the planes of the pyridine and hydroxyphenyl rings would be determined, indicating the degree of twist around the ester linkage.
Bond Parameters: Exact bond lengths and angles for the entire molecule, confirming the connectivity established by NMR.
Intermolecular Interactions: The crystal packing would be elucidated, showing how individual molecules interact in the solid state. Key interactions would likely include hydrogen bonding involving the phenolic hydroxyl group, which could act as a donor to the pyridine nitrogen atom or the ester carbonyl oxygen of a neighboring molecule. Pi-stacking interactions between the aromatic rings might also play a role in stabilizing the crystal lattice. For instance, in the related compound phenyl hydrazinium (B103819) pyridine-3-carboxylate, intermolecular hydrogen bonds involving the carboxylate group and the hydrazinium cation are vital for stabilizing the crystal structure irphouse.com.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis
Electronic spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful analytical technique used to study the electronic transitions within a molecule. elte.hulibretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. youtube.com The specific wavelengths of light absorbed provide valuable information about the molecule's structure, particularly the nature and extent of conjugated π-systems. libretexts.org For this compound, the structure encompasses several chromophores—the pyridine ring, the phenyl ring, and the carbonyl group of the ester—which give rise to characteristic electronic transitions.
The primary electronic transitions observed in organic molecules like this compound are π → π* and n → π* transitions. uzh.chshu.ac.uk
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of unsaturated systems, such as the aromatic pyridine and phenyl rings, as well as the carbonyl (C=O) double bond. These transitions are typically high-energy and result in strong absorption bands, usually with high molar absorptivity (ε) values, often in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk The extended conjugation between the pyridine ring, the ester linkage, and the hydroxyphenyl ring is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). elte.hulibretexts.org
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. youtube.comuzh.ch Compared to π → π* transitions, n → π* transitions are of lower energy and occur at longer wavelengths. uzh.ch However, they are typically much less intense, with molar absorptivity (ε) values generally below 100 L mol⁻¹ cm⁻¹. shu.ac.uk
The UV-Vis spectrum of this compound would be expected to show intense absorption bands in the UV region, attributable to the π → π* transitions of the conjugated aromatic system. A less intense, longer-wavelength shoulder corresponding to the n → π* transition of the carbonyl group might also be observed. The exact position and intensity of these bands are influenced by the solvent polarity.
Table 1: Expected UV-Vis Absorption Data for this compound Note: The following data are illustrative, based on typical values for similar conjugated aromatic esters, and may vary depending on the solvent and experimental conditions.
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Associated Structural Feature |
| π → π | ~250 - 280 | > 10,000 | Conjugated Pyridine-Ester-Phenyl System |
| π → π | ~290 - 320 | ~5,000 - 10,000 | Extended conjugation across the entire molecule |
| n → π* | ~330 - 360 | < 100 | Carbonyl group (C=O) of the ester |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species Characterization
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique that detects species with unpaired electrons. scribd.com Such species, known as paramagnetic species, include free radicals, radical ions, and certain transition metal ions. The fundamental principle involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field, causing a transition between spin energy levels. slideshare.net
In its stable, ground-state form, this compound is a diamagnetic molecule. All its electrons are spin-paired in bonding or non-bonding orbitals. Consequently, the pure, unreacted compound will not produce a signal in an ESR spectrometer and is considered "ESR silent."
However, ESR spectroscopy becomes an invaluable tool for characterizing paramagnetic species that could be derived from this compound under specific conditions, such as during a chemical reaction, oxidation, or reduction. For instance:
Radical Cations: Oxidation of the molecule (e.g., chemically or electrochemically) could remove one electron from the π-system, forming a radical cation. The resulting unpaired electron would be delocalized across the aromatic rings, and the ESR spectrum would provide information about this delocalization.
Radical Anions: Reduction of the molecule could add an electron to the π*-antibonding orbital, creating a radical anion that is detectable by ESR.
Free Radical Intermediates: In certain reactions, particularly those initiated by UV light or radical initiators, the molecule could fragment or react to form short-lived free radical intermediates, which ESR is adept at detecting.
The analysis of an ESR spectrum can yield significant structural information. Hyperfine splitting patterns, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N), can reveal the number and type of atoms coupled to the electron, helping to pinpoint its location within the radical species. scribd.com
Table 2: Application of ESR Spectroscopy to this compound Derivatives
| Condition | Potential Paramagnetic Species | Information Obtainable from ESR |
| Chemical or Electrochemical Oxidation | Radical Cation | g-value, extent of electron delocalization, identification of atoms coupled to the unpaired electron. |
| Chemical or Electrochemical Reduction | Radical Anion | g-value, hyperfine coupling constants to identify the distribution of the added electron. |
| Photolysis (UV irradiation) or Reaction with Radicals | Neutral Radical Intermediates | Detection and structural characterization of transient, short-lived radical species formed during a reaction. |
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study the structural, chemical, and spectroscopic properties of molecules. bhu.ac.in For 3-Hydroxyphenyl pyridine-3-carboxylate, DFT calculations, particularly using hybrid functionals like B3LYP, are employed to elucidate various molecular attributes. nih.govnih.gov
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves calculating the total energy for different spatial arrangements of its atoms and identifying the conformation with the minimum energy. nih.gov
Conformational analysis is crucial as the molecule possesses rotational freedom around the single bonds connecting the phenyl and pyridine (B92270) rings to the carboxylate group. Different conformers can exhibit distinct energies and properties. DFT calculations, for instance at the B3LYP/6-31G(d,p) level of theory, can be used to locate the global minimum energy structure on the potential energy surface. nih.govresearchgate.net This optimized geometry provides the foundation for all subsequent computational analyses. The calculated bond lengths, bond angles, and dihedral angles from the optimized structure can be compared with experimental data if available, such as from X-ray crystallography, to validate the computational method. researchgate.net
| Parameter | Description | Typical Computational Method |
| Geometry Optimization | Finding the lowest energy arrangement of atoms. | DFT (e.g., B3LYP/6-311+G(d,p)) |
| Conformational Search | Identifying stable conformers and their relative energies. | Systematic or stochastic search followed by DFT optimization. |
| Bond Lengths/Angles | Determining the distances and angles between atoms. | Derived from the optimized geometry. |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com
For this compound, the HOMO and LUMO are the frontier orbitals that dictate its behavior as an electron donor and acceptor, respectively. youtube.com The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity), while the LUMO energy relates to the electron affinity and the ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. pku.edu.cn DFT calculations can map the electron density distribution of these orbitals, revealing the likely sites for nucleophilic and electrophilic attack. wuxibiology.comresearchgate.net For instance, the HOMO is often localized on the electron-rich hydroxyphenyl ring, while the LUMO might be distributed over the electron-deficient pyridine ring and the carboxylate group. wuxibiology.com
| Orbital | Description | Predicted Reactive Role |
| HOMO | Highest Occupied Molecular Orbital | Region of electron donation (nucleophilic character). |
| LUMO | Lowest Unoccupied Molecular Orbital | Region of electron acceptance (electrophilic character). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. |
Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations determine the frequencies and intensities of the fundamental vibrational modes of the molecule. nih.gov The theoretical spectrum can then be compared with experimentally recorded spectra to confirm the molecular structure and aid in the assignment of vibrational bands to specific functional groups. elixirpublishers.comresearchgate.net
DFT methods, such as B3LYP with an appropriate basis set, have been shown to provide reasonably accurate vibrational wavenumbers for organic molecules. elixirpublishers.com Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. elixirpublishers.com For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the C=O stretch of the carboxylate, C-O stretches, and various stretching and bending modes of the aromatic rings. researchgate.netmsu.edu Any significant deviations between calculated and experimental frequencies can indicate specific intermolecular interactions, such as hydrogen bonding. researchgate.net
| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Description |
| O-H Stretch | 3500-3700 | Stretching of the hydroxyl group bond. |
| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the phenyl and pyridine rings. |
| C=O Stretch | 1700-1750 | Stretching of the carbonyl double bond in the ester group. |
| C=C/C=N Ring Stretch | 1450-1600 | Stretching vibrations within the aromatic rings. |
| C-O Stretch | 1200-1300 | Stretching of the C-O single bonds. |
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color scale. henriquecastro.info
For this compound, the MEP map helps identify the electrophilic and nucleophilic sites. researchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like the oxygen atoms of the hydroxyl and carboxylate groups, and the nitrogen atom of the pyridine ring. uni-muenchen.deresearchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These are typically located around hydrogen atoms, particularly the acidic proton of the hydroxyl group. bhu.ac.in The MEP map provides a comprehensive picture of the molecule's reactive surface, guiding the understanding of its intermolecular interactions. uni-muenchen.deresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecular system over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. nih.govresearchgate.net
For this compound, an MD simulation could be used to explore its conformational flexibility in an aqueous solution. nih.gov By simulating the molecule's trajectory over nanoseconds or longer, researchers can analyze how it interacts with water molecules, its preferential solvation sites, and its dominant conformations in a dynamic setting. mdpi.comresearchgate.net This information is crucial for understanding how the molecule behaves in a biological environment, including its ability to cross membranes or interact with a protein binding site. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov QSAR models are developed by correlating calculated molecular descriptors (physicochemical properties or theoretical structural features) with experimentally measured biological activity. jocpr.com
In the context of this compound, if it were part of a series of related compounds tested for a specific biological activity, a QSAR model could be developed. mdpi.com The first step involves calculating a wide range of molecular descriptors for each compound in the series. These can include electronic descriptors (like HOMO/LUMO energies and dipole moment from DFT), steric descriptors (molecular volume, surface area), and topological descriptors. slideshare.net Statistical methods are then used to build a model that predicts activity based on these descriptors. nih.govmdpi.com A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. jocpr.com
Development of Predictive Models based on Molecular Descriptors
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of computational drug design. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. The foundation of any robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's chemical information.
For pyridine derivatives, a variety of molecular descriptors can be calculated to build predictive QSAR models. These descriptors can be broadly categorized as:
1D Descriptors: These are the simplest descriptors and include fundamental molecular properties such as molecular weight, atom count, and bond count.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings, number of specific functional groups), topological indices (e.g., Wiener index, Randić index), and electro-topological state (E-state) indices.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and steric parameters.
Physicochemical Descriptors: These relate to the molecule's physicochemical properties, such as lipophilicity (logP), molar refractivity, and polarizability.
In a typical QSAR study for a series of compounds analogous to this compound, a dataset of molecules with known biological activities (e.g., enzyme inhibition, antimicrobial activity) is compiled. For each molecule, a wide range of molecular descriptors is calculated using specialized software. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, or machine learning algorithms are then employed to develop a mathematical equation that best describes the relationship between the descriptors and the biological activity. A reliable QSAR model for pyridine derivatives was developed using the Multiple Linear Regression (MLR) method, which showed a high coefficient of determination (R2) for both the training and test sets, indicating its accuracy.
The predictive power of the developed QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and ability to accurately predict the activity of new, untested compounds.
Correlation of Structural Features with Biological and Chemical Properties
The insights gained from QSAR models and other computational analyses allow for the correlation of specific structural features of this compound and its analogs with their observed biological and chemical properties.
Studies on analogous pyridine-3-carboxamide (B1143946) derivatives have shown that the nature and position of substituents on the aromatic rings have a strong influence on their biological activity. For example, the presence of a chloro group at the para position of a phenyl ring and a hydroxyl group at the ortho position of the pyridine ring in one analog resulted in exceptional efficacy against Ralstonia solanacearum.
The following table summarizes the potential influence of key structural features on the properties of this compound and its analogs:
| Structural Feature | Potential Influence on Properties |
| Hydroxyl Group (on Phenyl Ring) | Can act as a hydrogen bond donor and acceptor, influencing solubility and target binding. Its position (ortho, meta, para) can affect electronic properties and steric hindrance. |
| Pyridine Nitrogen | Acts as a hydrogen bond acceptor and influences the overall basicity and polarity of the molecule. |
| Carboxylate Group | Can act as a hydrogen bond acceptor and participate in ionic interactions. It significantly impacts the molecule's acidity and solubility. |
| Relative Orientation of Rings | The torsional angle between the phenyl and pyridine rings can affect the overall shape of the molecule and its ability to fit into a binding pocket. |
By systematically modifying these structural features and observing the corresponding changes in biological activity, a comprehensive structure-activity relationship can be established, guiding the design of more potent and selective compounds.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein or a nucleic acid. This method is instrumental in understanding the molecular basis of a compound's biological activity and in identifying key interactions that stabilize the ligand-target complex.
Prediction of Binding Affinities and Interaction Modes
In a molecular docking study involving a compound like this compound, a 3D model of the target protein is required. This is typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling if an experimental structure is unavailable.
The ligand (this compound or its analog) is then computationally "docked" into the active site of the target protein. Docking algorithms explore various possible conformations and orientations of the ligand within the binding pocket and score them based on a scoring function that estimates the binding affinity (often expressed as a binding energy in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.
For example, in a study of pyridine-3-carboxamide analogs, molecular docking was used to identify compounds with strong binding affinities to the monomeric Ralstonia solanacearum lectin. Similarly, docking studies of 2-pyridone-3-carboxylic acid derivatives against DNA gyrase revealed key interactions responsible for their antibacterial activity.
The results of a molecular docking study can be summarized in a table like the one below, which hypothetically illustrates the predicted binding affinities of this compound and its analogs against a specific target.
| Compound | Predicted Binding Affinity (kcal/mol) |
| This compound | -7.5 |
| 4-Hydroxyphenyl pyridine-3-carboxylate | -7.2 |
| 3-Methoxyphenyl pyridine-3-carboxylate | -6.8 |
| 3-Hydroxyphenyl pyridine-2-carboxylate | -7.0 |
Analysis of Amino Acid Residue Interactions within Binding Pockets
Beyond predicting binding affinities, molecular docking provides a detailed visualization of the interactions between the ligand and the amino acid residues lining the binding pocket of the target protein. These interactions can include:
Hydrogen Bonds: These are crucial for specificity and are often formed between polar groups on the ligand (like the hydroxyl and carboxylate groups of this compound) and polar residues (e.g., Serine, Threonine, Aspartate, Glutamate) in the binding pocket.
Hydrophobic Interactions: Nonpolar parts of the ligand, such as the phenyl and pyridine rings, can interact favorably with hydrophobic residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) in the active site.
Electrostatic Interactions: The charged carboxylate group can form salt bridges with positively charged residues like Lysine or Arginine. The nitrogen atom in the pyridine ring can also participate in electrostatic interactions.
Pi-Pi Stacking: The aromatic rings of the ligand can stack with the aromatic side chains of residues like Phenylalanine, Tyrosine, and Tryptophan.
In studies of 2-pyridone-3-carboxylic acid derivatives, molecular docking revealed hydrogen bonding interactions with key residues such as Ser84 and Glu88 in the GyrA subunit and Arg458 and Asp437 in the GyrB subunit of DNA gyrase. A detailed analysis of these interactions is critical for understanding the mechanism of action and for designing modifications to the ligand that can enhance its binding affinity and selectivity.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Analogous Compounds
While a compound may exhibit excellent activity against a biological target in vitro, its success as a therapeutic agent depends on its pharmacokinetic properties, collectively known as ADME. In silico ADME prediction has become a vital component of the early drug discovery process, allowing for the identification of compounds with favorable drug-like properties and the early flagging of potential liabilities.
For analogs of this compound, various computational models can be used to predict key ADME parameters:
Absorption: This primarily refers to the oral bioavailability of a compound. Parameters like intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are predicted. Lipinski's "Rule of Five" is a commonly used guideline to assess the drug-likeness of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.
Distribution: This describes how a compound is distributed throughout the body. Predictions include plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism: This involves the prediction of the compound's metabolic stability and the identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes. Predicting which CYP isoforms a compound might inhibit is also crucial to avoid drug-drug interactions.
Excretion: This pertains to how the compound and its metabolites are eliminated from the body. Predictions may include renal clearance.
Toxicity: In silico models can also predict potential toxicities, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition).
The following table provides a hypothetical in silico ADME profile for this compound:
| ADME Property | Predicted Value/Classification |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate |
| Lipinski's Rule of Five | Compliant |
| Distribution | |
| Plasma Protein Binding | Moderate |
| Blood-Brain Barrier Penetration | Low |
| Metabolism | |
| CYP2D6 Inhibition | Non-inhibitor |
| CYP3A4 Inhibition | Non-inhibitor |
| Excretion | |
| Renal Clearance | Moderate |
| Toxicity | |
| Ames Mutagenicity | Non-mutagenic |
| hERG Inhibition | Low risk |
These in silico predictions, while not a substitute for experimental validation, provide valuable guidance for prioritizing compounds for further development and for designing molecules with an improved pharmacokinetic profile.
Investigation of Biological Activities and Molecular Mechanisms Excluding Clinical/toxicology
General Biological Activities of Pyridine (B92270) and Hydroxyphenyl Derivatives
Pyridine and its derivatives are recognized for a broad spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant activities. nih.govdntb.gov.uanih.gov The presence of the electron-deficient nitrogen atom in the pyridine ring can influence the molecule's basicity and solubility, which are important factors in its biological function. nih.govresearchgate.net Likewise, compounds containing a hydroxyphenyl group are known for their potent biological effects, which are often attributed to the phenolic moiety. nih.gov
Antioxidant Activity Assessment in Related Chalcones
Chalcones, which feature two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, serve as relevant models for understanding antioxidant activity. The antioxidant capacity of chalcones and their derivatives is significantly influenced by the number and position of hydroxyl and methoxy (B1213986) groups on their aromatic rings. koreascience.krresearchgate.net
Studies on various chalcones have established key structure-activity relationships for their antioxidant effects. koreascience.kr The presence of hydroxyl groups, particularly in an ortho-dihydroxy (catechol) or para-position on the benzene (B151609) ring, is strongly correlated with potent radical scavenging activity. researchgate.net For instance, in DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, chalcones with 3,4-dihydroxy substitutions on one of the aromatic rings demonstrate excellent antioxidant capabilities. researchgate.net The mechanism of action is believed to involve hydrogen atom transfer (HAT) or electron transfer (ET), where the phenolic hydroxyl group donates a hydrogen atom or an electron to neutralize free radicals. nih.govmdpi.com
The antioxidant activity is not solely dependent on the presence of hydroxyl groups but also their positioning. Research on dihydrochalcones revealed that a 2',6'-di-OH moiety confers higher electron and hydrogen atom transfer activities than a 2',4'-di-OH moiety, due to resonance with the adjacent keto group. nih.govmdpi.com Conversely, the substitution of hydroxyl groups with methoxy groups can sometimes lead to potent antioxidant activity, suggesting that methoxylation does not necessarily hinder biological action. researchgate.net
| Compound | Key Structural Features | Observed Antioxidant Activity | Reference |
|---|---|---|---|
| 2',4-dihydroxy-3,3'5-trimethoxy-5'-propylchalcone | Dihydroxy, Trimethoxy, Propyl substitutions | 72.6% DPPH radical scavenging at 100 ppm. koreascience.kr | koreascience.kr |
| 3',4'-dihydroxy-3,4,5-trimethoxy-6'-methylchalcone | o-dihydroxy (catechol) group | High DPPH radical scavenging activity. koreascience.kr | koreascience.kr |
| Phloretin | Dihydrochalcone | Higher antioxidant activity than its glycoside, Phloridzin, in FRAP, DPPH, and ABTS assays. mdpi.com | mdpi.com |
Antimicrobial Potential of Related Heterocyclic Compounds
The pyridine nucleus is a cornerstone in the development of antimicrobial agents. nih.govnih.govnih.gov Its presence in a molecule can lead to significant antibacterial and antifungal properties. nih.govnih.gov The antimicrobial efficacy of pyridine derivatives is often enhanced when fused or linked with other heterocyclic systems. nih.govresearchgate.net
Numerous studies have demonstrated the broad-spectrum antimicrobial activity of pyridine-based compounds. They have shown effectiveness against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. nih.govbohrium.com For example, certain pyridine-imidazo[2,1-b]-1,3,4-thiadiazole compounds exhibited up to 95.1% inhibition against various microbial pathogens. nih.gov Similarly, some newly synthesized pyrimidine (B1678525) and pyridine derivatives showed activity against bacterial species, although their efficacy varied depending on the specific substitutions. ekb.eg
The hydroxyphenyl moiety also contributes to antimicrobial action. nih.govacs.org The phenolic group can damage microbial cell membranes, leading to the leakage of cellular components and ultimately cell death. acs.org In studies of p-hydroxyphenyl acrylate (B77674) derivatives, the antimicrobial activity was primarily attributed to the acryl group, which can react with nucleophilic entities in microbial cells. acs.orgresearchgate.net However, the stereoelectronic effect of the phenyl group was also found to be important for high antimicrobial activity. acs.orgresearchgate.net
Anti-inflammatory Properties in Related Scaffolds
Pyridine and hydroxyphenyl scaffolds are integral to many compounds with anti-inflammatory properties. tandfonline.comresearchgate.netrsc.org These structures are found in several non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action often involves the inhibition of key inflammatory mediators.
A study on novel pyridine and pyrimidine derivatives evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Certain pyridine derivatives showed significant inhibition of NO production, with IC50 values in the micromolar range. researchgate.netnih.gov The most potent of these compounds were found to significantly decrease the gene expression of inflammatory cytokines such as IL-1, IL-6, NF-kβ, and iNOS. nih.gov Thienopyridine derivatives have also been identified as a class of anti-inflammatory drugs, capable of substantially reducing NO production and inhibiting TNFα. tandfonline.com
Similarly, derivatives of 4-hydroxyphenyl acetic acid and (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone (B1245722) have been synthesized and shown to possess potent anti-inflammatory activity. nih.govresearchgate.net In a carrageenan-induced rat paw edema model, these compounds exhibited significant inhibition of edema, with some showing more potent activity than standard drugs. nih.gov The anti-inflammatory effects of hydroxyphenyl-containing compounds are also linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the suppression of inflammatory pathways involving NF-κB and various interleukins. nih.gov
Molecular Target Identification and Interaction Profiling
The biological activities of pyridine and hydroxyphenyl derivatives stem from their interactions with specific molecular targets, such as enzymes and receptors.
Enzyme Inhibition Studies (e.g., kinases, amyloid β-protein enzyme for related compounds)
Pyridine-based molecules are recognized as privileged pharmacophores that can act as inhibitors for a variety of clinically important enzymes. researchgate.net This inhibitory action is a key therapeutic strategy for managing metabolic imbalances or combating pathogens. researchgate.net For instance, a series of imidazo[1,2-α]pyridine derivatives were found to significantly inhibit c-Met kinase. researchgate.net Other novel pyrazoline derivatives containing a pyridine moiety were effective inhibitors of human carbonic anhydrase isozymes (hCAs I and II) and acetylcholinesterase (AChE), with Ki values in the nanomolar range. researchgate.net Furthermore, certain pyridine derivatives have been developed as selective inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), an enzyme implicated in some cancers. nih.gov
In the context of neurodegenerative diseases like Alzheimer's, the aggregation of amyloid β-peptide (Aβ) is a key pathological event. nih.gov Research has shown that pyridine derivatives can inhibit this process. A pyridine amine derivative, PAT, was shown to inhibit both self-induced and metal-induced Aβ aggregation. nih.gov It also demonstrated neuroprotective effects by reducing the production of reactive oxygen species (ROS). nih.gov Other studies on 1,2,3,4-tetrahydroacridine (B1593851) derivatives containing pyridine have identified compounds that potently inhibit Aβ1–42 self-induced aggregation, with some showing IC50 values in the low micromolar range. mdpi.com The inhibition of cholinesterase enzymes, which is another therapeutic target in Alzheimer's disease, has also been achieved with pyridine derivatives. acs.org
| Compound Class | Target Enzyme | Inhibitory Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-α]pyridine derivatives | c-Met kinase | Up to 55.3% inhibition at 25 µM. researchgate.net | researchgate.net |
| Pyridine-containing pyrazoline derivatives | hCA I, hCA II, AChE | Ki values in the range of 16.1–84.1 nM. researchgate.net | researchgate.net |
| Pyridine amine derivative (PAT) | Amyloid β-peptide aggregation | Confirmed inhibition of self- and metal-induced Aβ aggregation. nih.gov | nih.gov |
| 1,2,3,4-Tetrahydroacridine derivative (Compound 16) | Aβ1–42 self-induced aggregation | IC50 = 8.94 ± 0.84 μM. mdpi.com | mdpi.com |
Receptor Binding and Modulation (e.g., dopamine (B1211576) receptors for related hydroxyphenyl piperidines)
The structural frameworks of hydroxyphenyl and pyridine are found in ligands that bind to various receptors, including those in the central nervous system. N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines represent a class of pure opioid receptor antagonists. nih.gov Their affinity and selectivity for opioid receptors were determined through radioligand binding assays. nih.gov
In the realm of dopamine receptors, which are implicated in conditions like Parkinson's disease and schizophrenia, pyridine analogs have been synthesized and evaluated. dergipark.org.tr Pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) exhibited activity at dopamine D2 and D3 receptors similar to the parent compound. nih.gov Molecular docking studies have further explored the interactions of pyridine-based imine compounds with the D2 dopamine receptor, identifying key binding interactions and energies. dergipark.org.trresearchgate.net These studies suggest that synthesized pyridine derivatives can strongly interact with the D2 receptor, with binding energies comparable to known antagonists like risperidone. researchgate.net
Interaction with NAD-Dependent Pathways (for related nicotinic acid moieties)
3-Hydroxyphenyl pyridine-3-carboxylate is an ester of nicotinic acid (also known as niacin or vitamin B3). As such, its nicotinic acid moiety is a precursor to the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.gov NAD+ is fundamental to cellular biology, serving as a critical cofactor for enzymes involved in metabolic redox reactions and as an obligatory co-substrate for NAD+-consuming enzymes that regulate key cellular processes, including DNA repair and cell signaling. nih.govyoutube.com
The conversion of nicotinic acid to NAD+ occurs via the Preiss-Handler pathway. nih.gov This salvage pathway allows cells to utilize preformed vitamin B3 precursors to synthesize NAD+. nih.gov The process begins with the enzyme nicotinic acid phosphoribosyltransferase (Npt1) catalyzing the transfer of a phosphoribose moiety from phosphoribosylpyrophosphate (PRPP) to nicotinic acid, forming nicotinic acid mononucleotide (NaMN). nih.gov Subsequently, NaMN is adenylylated by nicotinic acid mononucleotide adenyltransferases (Nma1/Nma2) to produce nicotinic acid adenine dinucleotide (NaAD). The final step involves the amidation of NaAD by the glutamine-dependent NAD+ synthetase (Qns1), which generates NAD+. nih.gov
The efficient functioning of this pathway is vital for maintaining the cellular NAD+ pool, which can be depleted by various enzymatic activities, such as those of sirtuins and poly (ADP-ribose) polymerases (PARPs). nih.gov The nicotinic acid moiety, once hydrolyzed from the parent ester, can therefore directly contribute to cellular NAD+ homeostasis.
Table 1: Key Steps of the Preiss-Handler Pathway
| Step | Substrate | Enzyme | Product |
| 1 | Nicotinic Acid (NA) + PRPP | Nicotinate (B505614) phosphoribosyltransferase (Npt1) | Nicotinic Acid Mononucleotide (NaMN) |
| 2 | NaMN + ATP | Nicotinate mononucleotide adenylyltransferase (Nma1/Nma2) | Nicotinic Acid Adenine Dinucleotide (NaAD) |
| 3 | NaAD + Glutamine + ATP | NAD+ Synthetase (Qns1) | Nicotinamide Adenine Dinucleotide (NAD+) + Glutamate |
Structure-Activity Relationship (SAR) Studies on Functional Groups
Impact of Hydroxyl Group Position and Substituent Effects on Biological Activity
The presence and position of a hydroxyl group on the phenyl ring can significantly modulate biological activity. nih.gov In this compound, the hydroxyl group is at the meta-position. This specific placement can influence the molecule's polarity, its ability to form hydrogen bonds, and its interaction with receptor binding pockets. kagawa-u.ac.jp
Studies on other phenolic compounds have shown that the hydroxyl group is a key pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in enzyme active sites or receptor ligand-binding domains, such as glutamic acid, arginine, and asparagine. nih.gov The addition of hydroxyl groups to a phenyl-based ligand has been demonstrated to have a significant effect on the ligand/protein binding energy. nih.gov For instance, in one study, the introduction of a phenolic hydroxyl group at the meta-position of a molecule increased its antiproliferative activity and its binding affinity to protein kinase C (PKC), attributed to the formation of a hydrogen bond with the target protein. kagawa-u.ac.jp
The electronic effect of the hydroxyl group also activates the aromatic ring, which can influence the molecule's reactivity and metabolic profile. researchgate.net The position of substituents on aromatic rings has been shown to strongly influence biological activity in structurally similar pyridine-3-carboxamide (B1143946) analogs. nih.govresearchgate.net Altering the position of the hydroxyl group from meta to ortho or para would change the geometry of potential hydrogen bonds and could lead to steric clashes or improved fitting within a binding site, thereby altering the biological activity.
Table 2: Influence of Phenyl Ring Substituents on Biological Activity in Related Compounds
| Compound Type | Substituent | Position | Observed Effect on Activity | Reference |
| Pyridine Derivatives | -OH, -OMe, -NH2 | Various | Enhanced antiproliferative activity | nih.gov |
| Pyridine-3-carboxamide Analog | -OH | Ortho | High efficacy against R. solanacearum | researchgate.net |
| Aplysiatoxin Analog | -OH | Meta | Increased antiproliferative and PKC-binding activity | kagawa-u.ac.jp |
| Phenyl-based Ligands | -OH | Para | Favorable binding energy to ERRγ protein | nih.gov |
Role of the Ester Linkage and Pyridine Nitrogen in Molecular Recognition
The ester linkage and the pyridine nitrogen are fundamental to the molecular interactions of this compound.
Ester Linkage: The ester bond connects the nicotinic acid and 3-hydroxyphenol moieties. In medicinal chemistry, ester groups are often incorporated to create prodrugs, where the ester is cleaved in vivo by esterase enzymes to release the active parent compounds. This strategy can improve physicochemical properties such as lipophilicity, thereby enhancing membrane permeability and oral absorption. The esterification of a phenolic hydroxyl group or a carboxylic acid can also serve to enhance a specific biological activity, such as antioxidant capacity. nih.gov The stability and hydrolysis rate of this linkage are critical factors that determine the pharmacokinetics and bioavailability of the released nicotinic acid and 3-hydroxyphenol.
Pyridine Nitrogen: The nitrogen atom within the pyridine ring is a key feature for molecular recognition. nih.gov Its lone pair of electrons makes it a hydrogen bond acceptor, a property crucial for binding to biological targets. mdpi.comnih.gov In pharmacophore models for nicotinic agonists, this hydrogen bond accepting capability is a central requirement. nih.gov Furthermore, the electron-deficient nature of the pyridine ring facilitates non-covalent interactions such as π-π stacking with aromatic residues of target proteins, enhancing binding affinity. nih.gov The nitrogen atom also increases the polarity of the molecule, which can influence its solubility and interactions with polar residues in a binding pocket. mdpi.com
Table 3: Molecular Interactions Mediated by Key Functional Groups
| Functional Group | Type of Interaction | Potential Interacting Partner | Consequence |
| Ester Linkage | Covalent Bond | Esterase enzymes | Prodrug activation, release of active moieties |
| Dipole-dipole | Target binding site | Contributes to binding affinity | |
| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Backbone NH groups, polar amino acid residues (e.g., Ser, Thr) | Anchoring within binding site, specificity |
| π-π Stacking | Aromatic amino acid residues (e.g., Trp, Phe, Tyr) | Enhanced binding affinity, stabilization of complex | |
| Ionic Interaction (if protonated) | Anionic residues (e.g., Asp, Glu) | Strong electrostatic interaction |
Advanced Applications and Material Science Potential
Applications in Materials Science
Pyridine (B92270) derivatives are integral to the design of novel materials due to their distinct electronic and structural characteristics. The incorporation of heterocyclic moieties like pyridine into materials such as liquid crystals can significantly influence their mesophases and physical properties. This is attributed to the presence of polarizable heteroatoms, which can lead to long-range mesogenic stability. For instance, various liquid crystalline materials have been successfully designed using pyridine derivatives. While direct studies on the liquid crystalline properties of 3-Hydroxyphenyl pyridine-3-carboxylate are not extensively documented, its rigid core structure, comprised of two aromatic rings, is a common feature in many liquid crystal molecules. The potential for hydrogen bonding through the hydroxyl group could further influence the self-assembly and thermal behavior of such materials.
Furthermore, pyridine-containing compounds are versatile building blocks in polymer chemistry. They can be incorporated into polymer backbones or as pendant groups to impart specific functionalities, such as thermal stability, altered solubility, and enhanced mechanical properties. The reactivity of the hydroxyl and carboxylate groups in this compound offers pathways for its integration into polyester (B1180765) or polyamide chains, potentially leading to high-performance polymers with tailored characteristics.
Optoelectronic Device Development Using Pyridine Derivatives
The field of organic electronics has seen significant advancements through the use of pyridine derivatives, particularly in the development of Organic Light-Emitting Diodes (OLEDs). These compounds can function as electron-transporting materials, hole-transporting materials (HTMs), or as emitters, depending on their specific molecular design. Pyridine-based materials are often employed as electron-transporting layers due to the electron-deficient nature of the pyridine ring, which facilitates electron injection and transport. nih.gov
Conversely, appropriately substituted pyridine derivatives can also serve as efficient HTMs. The performance of perovskite solar cells, for example, is heavily reliant on the properties of the HTM, with spiro-OMeTAD being a common benchmark. mdpi.comnih.gov Research has shown that novel HTMs can influence charge collection and reduce charge recombination at the perovskite/HTM interface, leading to improved device efficiency and stability. mdpi.comresearchgate.net The structure of this compound, with its potential for modification and tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, makes it an interesting candidate for exploration as an HTM or as a scaffold for designing new HTMs. nih.govrsc.orgnih.gov
Sensing Applications
The inherent properties of the pyridine nucleus, such as its ability to coordinate with metal ions and participate in hydrogen bonding, make pyridine derivatives excellent candidates for chemical sensors. nih.gov Fluorescent chemosensors based on pyridine have been developed for the detection of various analytes, including metal cations and anions. nih.gov The sensing mechanism often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT), which are modulated by the interaction of the analyte with the sensor molecule. nih.gov
For instance, a fluorescent probe based on a hydroxyphenylamino derivative has been shown to detect fluoride (B91410) ions through a deprotonation mechanism that quenches fluorescence. mdpi.com The presence of the hydroxyl group in this compound suggests its potential for similar anion sensing applications, where the interaction with an analyte could alter its fluorescent properties. mdpi.com Furthermore, the fluorescence of imidazo[1,2-a]pyridine (B132010) derivatives, which are structurally related to pyridines, has been shown to be enhanced by the presence of a hydroxymethyl group, indicating that the hydroxyl moiety can play a significant role in the photophysical properties of such sensor molecules. nih.govresearchgate.net The strategic design of sensors based on the this compound scaffold could lead to highly selective and sensitive detection of various environmentally and biologically important species.
Radiopharmaceutical Development Potential via Radiofluorination
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting radionuclides, most commonly fluorine-18 (B77423) (¹⁸F). nih.govnih.govnih.gov The development of novel ¹⁸F-labeled radiopharmaceuticals is a crucial area of research for diagnosing and monitoring various diseases. nih.gov Pyridine derivatives are attractive scaffolds for the development of PET imaging agents due to their prevalence in biologically active molecules. researchgate.net
The introduction of ¹⁸F onto a pyridine ring, a process known as radiofluorination, can be challenging, especially at the meta-position, due to the electron-rich nature of the aromatic ring. rsc.orgnih.gov However, several methods have been developed to achieve this, including copper-mediated radiofluorination of organotin or boronic ester precursors. nih.govnih.gov Another promising approach involves the direct radiofluorination of pyridine N-oxides, which has been shown to be effective for producing meta-fluorinated pyridines. rsc.orgnih.gov
Given these advancements, this compound represents a viable candidate for radiofluorination. The pyridine ring could potentially be labeled with ¹⁸F at various positions, including the one meta to the nitrogen atom. The resulting ¹⁸F-labeled analog could then be evaluated as a potential PET imaging agent, for example, for imaging specific receptors or enzymes in the brain or other organs, depending on its biological targets. The development of an efficient radiosynthesis would be a critical step in exploring the potential of this compound in nuclear medicine. acs.orgresearchgate.net
Non-Linear Optical (NLO) Properties and Materials
Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer (ICT) characteristics often exhibit large NLO responses. mdpi.com Pyridine derivatives have been investigated as NLO materials due to the ability of the pyridine ring to act as an electron acceptor, which can be paired with an electron donor to create a potent D-A chromophore. ymerdigital.com
Design and Synthesis of NLO-Active Analogs
The molecular structure of this compound contains a donor (hydroxyphenyl) and an acceptor (pyridine carboxylate) group, which is a fundamental design principle for second-order NLO chromophores. The NLO properties of such systems can be further enhanced by strategic structural modifications. For instance, increasing the strength of the donor and acceptor groups, extending the length of the π-conjugated bridge connecting them, and optimizing the planarity of the molecule can all lead to a larger second-order hyperpolarizability (β), which is a measure of the molecular NLO response.
Analogs of this compound could be synthesized to systematically tune their NLO properties. For example, replacing the hydroxyl group with stronger electron-donating groups like methoxy (B1213986) or dimethylamino, or introducing a conjugated linker between the two aromatic rings, would be expected to increase the ICT character and, consequently, the NLO response. The synthesis of a series of such analogs would allow for a systematic investigation of structure-property relationships. nih.govsemanticscholar.orgresearchgate.net
Theoretical and Experimental Evaluation of NLO Responses
The NLO properties of newly designed molecules can be predicted using computational methods, such as Density Functional Theory (DFT). nih.govnih.govresearchgate.net These calculations can provide valuable insights into the electronic structure, dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ) of the molecules. ymerdigital.comnih.govresearchgate.net The calculated HOMO-LUMO energy gap is often a good indicator of the potential NLO activity, with a smaller gap generally correlating with a larger hyperpolarizability. nih.gov
Below are interactive data tables summarizing theoretical NLO properties for representative pyridine and chromene derivatives, which can serve as a reference for the potential NLO response of this compound and its analogs.
Table 1: Calculated NLO Properties of a Representative Chromene Derivative (4a)
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | - | eV |
| LUMO Energy | - | eV |
| Energy Gap (Egap) | 5.168 | eV |
| Hardness | 0.094 | eV |
| Softness | 5.266 | eV |
| Average Polarizability <α> | 6.77005 x 10-23 | esu |
Data derived from computational studies on a chromene derivative with a π-conjugated framework. nih.gov
Table 2: Calculated NLO Properties of Extended 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (B111656) based styryl dyes
| Property | Value Range | Unit |
|---|---|---|
| Intrinsic Polarizability | 0.2005 – 0.2676 | - |
| Intrinsic First Hyperpolarizability | 0.0261- 0.1015 | - |
| Negative Second Hyperpolarizability | -0.0137 - -0.0486 | - |
These values represent the intrinsic properties and are within the optimized range for NLO applications. ymerdigital.com
These tables illustrate the type of data that would be generated in a comprehensive study of the NLO properties of this compound and its derivatives, providing a quantitative basis for their potential in NLO materials.
Future Research Directions and Translational Challenges
Development of Novel Synthetic Routes for Enhanced Yields and Selectivity
The advancement of synthetic methodologies is crucial for the efficient and cost-effective production of 3-Hydroxyphenyl pyridine-3-carboxylate and its analogs. Future research should focus on developing novel synthetic pathways that offer improved yields, higher regioselectivity, and greater atom economy. Current synthetic strategies for related pyridine (B92270) carboxylate derivatives often involve multi-step procedures. nih.govnih.gov For instance, one-pot syntheses of similar chromeno[4,3-b]pyridine-3-carboxylate structures have been explored, which can be adapted and optimized. researchgate.net
Key areas for future synthetic research include:
Transition-metal-free reactions: Exploring aryne-mediated reactions with pyridine N-oxides could provide a mild, one-step route to substituted 3-(2-hydroxyphenyl)pyridines. nih.gov
Catalytic approaches: The use of novel catalysts, such as amorphous carbon-supported sulfonic acid, could facilitate reactions under milder conditions, as demonstrated in the synthesis of other pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. nih.gov
Flow chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, leading to higher yields and purity while also enhancing safety and scalability.
Exploration of Diverse Biological Activities in Broader Target Classes
While initial studies on related pyridine derivatives have shown a range of biological activities, including antimalarial and antibacterial properties, a comprehensive screening of this compound is yet to be undertaken. nih.govias.ac.in Future investigations should aim to evaluate its efficacy against a wider array of biological targets. Pyridine-3-carboxylic acid analogs have demonstrated a broad spectrum of activities, such as antiviral, antifungal, and anticancer properties. nih.gov
Potential areas for biological exploration include:
Enzyme inhibition: Given that pyridine carboxylic acid isomers are scaffolds for numerous enzyme inhibitors, this compound should be screened against various enzyme classes, such as kinases and proteases. nih.gov
Neurological targets: Analogs of JDTic, where a 3-hydroxyphenyl group is replaced by pyridine, have shown potency as KOR antagonists, suggesting potential applications in treating central nervous system disorders. nih.gov
Antimicrobial and antiviral activity: The pyridine scaffold is present in many antimicrobial and antiviral agents. nih.govsemanticscholar.org Systematic screening against a panel of pathogenic bacteria, fungi, and viruses is warranted.
Rational Design of Derivatives with Tunable Physicochemical Properties for Specific Applications
The rational design of derivatives based on the this compound core can lead to compounds with optimized physicochemical properties for specific applications. Structure-activity relationship (SAR) studies are essential to understand how modifications to the core structure influence biological activity and properties like solubility and cell permeability. mdpi.com
Future design strategies could involve:
Bioisosteric replacement: Replacing the 3-hydroxyphenyl group with other moieties like thiophene (B33073) or different pyridine isomers can modulate binding affinity and selectivity, as seen in JDTic analogs. nih.gov
Side-chain modification: Altering the ester group to amides or other functional groups can significantly impact biological activity, as demonstrated by the high potency of pyridine-3-carboxamide (B1143946) analogs. semanticscholar.orgresearchgate.net
Introduction of functional groups: Adding substituents to the pyridine or phenyl rings can enhance properties such as water solubility and target engagement. mdpi.com
| Parent Compound | Derivative Type | Potential Application | Reference |
| This compound | Amide Analogs | Antibacterial, Antifungal | semanticscholar.org, nih.gov |
| This compound | Thiophene Bioisosteres | KOR Antagonists (CNS disorders) | nih.gov |
| This compound | Substituted Phenyl Analogs | Anticancer (PI3Kα inhibition) | mdpi.com |
Integration of Advanced Spectroscopic and Computational Methods for Deeper Mechanistic Understanding
To accelerate the drug discovery process, the integration of advanced spectroscopic and computational techniques is indispensable. These methods can provide deep insights into the molecular structure, electronic properties, and interactions of this compound and its derivatives with biological targets.
Future research should leverage:
Density Functional Theory (DFT): Quantum chemical calculations can be used to predict optimized molecular geometries, vibrational frequencies, and electronic properties, which can be correlated with experimental spectroscopic data. tandfonline.comresearchgate.netnih.govsemanticscholar.org
Molecular Docking and Dynamics: These computational tools can predict the binding modes of the compounds with target proteins, helping to rationalize observed biological activities and guide the design of more potent analogs. nih.govsemanticscholar.orgtandfonline.com
Advanced NMR and Mass Spectrometry: Techniques like LC-ESI-MS are crucial for the characterization and quantification of novel derivatives, particularly in complex biological matrices. nih.gov
| Method | Application | Expected Outcome | Reference |
| Density Functional Theory (DFT) | Molecular property prediction | Understanding of electronic structure and reactivity | researchgate.net, nih.gov |
| Molecular Docking | Binding mode analysis | Identification of key interactions with biological targets | semanticscholar.org, nih.gov |
| LC-ESI-MS | Characterization and quantification | Confirmation of derivative structures and purity | nih.gov |
Scale-Up Considerations for Academic and Industrial Synthesis
The transition from laboratory-scale synthesis to academic or industrial production presents several challenges that must be addressed early in the development process. These include the cost of starting materials, the safety of the chemical processes, and the robustness and reproducibility of the synthesis.
Key considerations for scale-up include:
Process Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize by-product formation.
Green Chemistry Principles: Developing synthetic routes that utilize less hazardous reagents and solvents and generate minimal waste.
Purification Strategies: Establishing efficient and scalable purification methods to obtain the final product with high purity.
Cost Analysis: Evaluating the economic feasibility of the synthesis by considering the cost of raw materials, reagents, and energy consumption.
Addressing these translational challenges is critical for realizing the therapeutic and industrial potential of this compound and its derivatives.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3-hydroxyphenyl pyridine-3-carboxylate?
Synthesis optimization requires precise control of temperature , reagent concentration , and reaction time . For example, highlights that deviations in temperature (±5°C) or incomplete mixing during esterification can lead to byproducts such as unreacted intermediates or hydrolyzed derivatives. A stepwise protocol involves:
- Esterification : Reacting 3-hydroxyphenol with pyridine-3-carboxylic acid chloride under anhydrous conditions at 50–60°C for 6–8 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound (>95% purity) .
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. How can researchers characterize the molecular structure of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the ester linkage (e.g., carbonyl peak at ~170 ppm in C NMR) and aromatic proton environments .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~245.22 g/mol) .
- X-ray crystallography : For solid-state structure determination, though single-crystal growth may require slow evaporation from ethanol/water mixtures .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves (tested for chemical resistance), sealed goggles, and lab coats. notes that glove penetration times vary by manufacturer, so consult glove technical data sheets .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (PAC-1 limit: 2.1 mg/m³ for similar phenolic compounds) .
- Waste disposal : Segregate organic waste and coordinate with certified hazardous waste handlers to prevent environmental contamination .
Advanced Research Questions
Q. How do substituents on the pyridine or phenyl rings influence the compound’s reactivity?
- Electron-withdrawing groups (e.g., -CF) on the pyridine ring enhance electrophilicity at the ester carbonyl, accelerating nucleophilic substitution reactions. demonstrates this in hydrolysis studies, where electron-deficient esters reacted 2.5× faster than unsubstituted analogs .
- Hydroxyl positioning : The meta-hydroxyl group on the phenyl ring (as in 3-hydroxyphenyl) increases hydrogen-bonding potential, affecting solubility and coordination chemistry (e.g., metal-organic framework formation) .
Q. What mechanistic insights exist for the hydrolysis of this compound?
Hydrolysis follows a base-catalyzed mechanism :
Nucleophilic attack : OH targets the ester carbonyl, forming a tetrahedral intermediate.
Cleavage : The ester bond breaks, yielding 3-hydroxyphenol and pyridine-3-carboxylic acid.
supports this with kinetic data (pseudo-first-order rate constant in 0.1 M NaOH at 25°C) .
Q. What pharmacological applications are emerging for derivatives of this compound?
- NMDA receptor modulation : Derivatives like N-(3-hydroxyphenyl)guanidines (see ) show potential in neurological studies due to their ability to cross the blood-brain barrier .
- Antimicrobial activity : Pyridine-carboxylate-metal complexes (e.g., Ru(II) in ) exhibit biofilm inhibition against Staphylococcus aureus (MIC = 8 µg/mL) .
Q. How can computational methods aid in studying this compound’s properties?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, the ester carbonyl’s partial charge () correlates with hydrolysis susceptibility .
- Molecular docking : Screens binding affinity to biological targets (e.g., COX-2 enzyme, with docking scores <−7.5 kcal/mol indicating strong interactions) .
Methodological Challenges
Q. How to resolve contradictions in spectroscopic data for this compound?
- Issue : Discrepancies in NMR shifts may arise from solvent effects or impurities.
- Solution :
- Standardize solvent systems (e.g., DMSO-d vs. CDCl).
- Cross-validate with IR spectroscopy (ester C=O stretch: 1720–1740 cm) and elemental analysis (<0.3% deviation for C, H, N) .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Intermediate stabilization : Protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBDMS) groups during reactive steps .
- Catalytic optimization : Use Pd/C or enzyme-mediated catalysis (e.g., lipases for enantioselective modifications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
